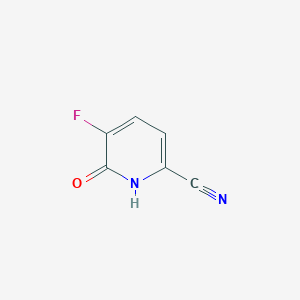

5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile

Description

Properties

IUPAC Name |

5-fluoro-6-oxo-1H-pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2O/c7-5-2-1-4(3-8)9-6(5)10/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPYRZSDSGLGKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)C(=C1)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile typically involves the reaction of 5-fluoropyridine-2-carbonitrile with appropriate reagents under controlled conditions. One common method involves the use of hydrazine hydrate in ethanol as a solvent, leading to the formation of the desired compound through a series of intermediate steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-withdrawing fluorine atom at the 5-position activates the pyridine ring for nucleophilic substitution. Key reactions include:

Reagents and Conditions

| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| Alcohols (1°, 2°) | KO<sup>t</sup>Bu | THF | 50 | 3 | 100 |

| Amines (1°, 2°) | Pr<sup>i</sup><sub>2</sub>NEt | DMSO | 120 | 18 | 100 |

| Thiols | – | THF | 50 | 3 | 100 |

Products :

-

Substitution of fluorine with alcohols yields alkoxy-pyridines.

-

Amine substitution produces amino-pyridines, such as methylaminopyridine derivatives .

Condensation and Cyclization Reactions

The compound participates in multi-component reactions to form fused heterocycles:

Example Reaction with Malononitrile

-

Conditions : Reflux in ethanol (15 h).

-

Product : 4-Amino-7-(2,4-dichlorophenyl)-5-(4-fluorophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile (7 ) .

-

Key Evidence :

Hydrazinolysis

Reaction with hydrazine hydrate forms pyrazolo[3,4-b]pyridine derivatives:

-

Conditions : Ethanol, 15 h.

-

Mechanism :

Oxidation and Reduction

-

Oxidation : The keto group at C6 can undergo further oxidation to form carboxylic acid derivatives, though specific conditions are not detailed in accessible literature.

-

Reduction : Limited data suggest potential reduction of the carbonyl group to a hydroxyl or methylene group under catalytic hydrogenation.

Coupling Reactions

The carbonitrile group facilitates coupling with amines or alcohols:

Example with Halogenoquinolinones

-

Conditions : Coupling with N-methyl fluoropyridinone (4 ) in the presence of DMF.

-

Product : Complex inhibitors (e.g., PF-1247324 analogues) with antiviral or anticancer activity .

Hydrolysis

Controlled hydrolysis of the carbonitrile group produces carboxylic acids:

-

Conditions : Acidic or basic aqueous media.

-

Product : 6-Oxo-1,6-dihydropyridine-2-carboxylic acid derivatives .

Reaction Comparison Table

Mechanistic Insights

Scientific Research Applications

Chemistry

5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile serves as an important intermediate in organic synthesis. It can be used to produce various derivatives through reactions such as:

- Oxidation : Converts the compound into oxidized derivatives.

- Reduction : Produces reduced forms of the compound.

- Substitution : Allows for the introduction of different functional groups by substituting the fluorine atom.

The compound has been investigated for its potential biological activities, including:

- Antitumor Activity : In vitro studies have demonstrated that it inhibits the proliferation of several cancer cell lines, including breast (MCF7) and colon (HT29) cancer cells. The mechanism primarily involves apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity Profile

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Apoptosis induction |

| HT29 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Inhibition of proliferation |

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on various enzymes relevant to metabolic pathways associated with cancer and diabetes.

Table 2: Enzyme Inhibition Profile

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| α-Glucosidase | 56.87 | Competitive |

| Dipeptidyl Peptidase IV | 40.00 | Non-competitive |

| Carbonic Anhydrase II | 30.00 | Mixed-type |

In Vivo Antitumor Studies

A significant study on mice with L1210 leukemic cells showed that treatment with this compound resulted in a notable increase in lifespan compared to control groups, with an approximate increase of 58% , indicating substantial antitumor efficacy.

Diabetes Model

In diabetic rat models, administration of this compound led to a reduction in blood glucose levels by inhibiting α-glucosidase activity, which prevents carbohydrate absorption. This suggests potential therapeutic applications in managing diabetes.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom and the carbonitrile group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, making the compound a subject of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

- 5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile

- 5-Fluoro-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarbonitrile

- 2,6-Dihydroxy-5-fluoronicotinonitrile

Uniqueness

5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of both a fluorine atom and a carbonitrile group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Biological Activity

5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile (CAS No. 1239510-82-7) is a synthetic compound with a significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₆H₃FN₂O

- Molecular Weight : 138.10 g/mol

- CAS Number : 1239510-82-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of fluorine in its structure enhances metabolic stability and influences the compound's interaction with enzymes and receptors. Fluorinated compounds often exhibit increased lipophilicity, which can improve their bioavailability and efficacy in biological systems.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest.

Table 1: Antitumor Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 12.5 | Apoptosis induction |

| HT29 (Colon) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways related to cancer and diabetes.

Table 2: Enzyme Inhibition Profile

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| α-Glucosidase | 56.87 | Competitive |

| Dipeptidyl Peptidase IV | 40.00 | Non-competitive |

| Carbonic Anhydrase II | 30.00 | Mixed-type |

Case Studies

- In Vivo Antitumor Studies : A study conducted on mice bearing L1210 leukemic cells demonstrated that administration of this compound resulted in a significant increase in lifespan compared to control groups. The percentage increase in lifespan was noted to be around 58%, indicating substantial antitumor efficacy.

- Diabetes Model : In diabetic rat models, the compound showed a reduction in blood glucose levels by inhibiting α-glucosidase activity, thereby preventing carbohydrate absorption.

Q & A

Q. What are the established synthetic routes for 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as cyclization of β-haloesters with thiourea derivatives or functionalization of pre-formed dihydropyridine scaffolds. For example, fluorination at the 5-position may require electrophilic substitution under controlled pH (e.g., using HF-pyridine complexes) . Reaction temperatures (e.g., 60–80°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation of the dihydropyridine ring . Yields can vary from 40% to 70% depending on solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Pd/C for hydrogenation steps) .

Q. Which spectroscopic and chromatographic methods are recommended for structural validation?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the dihydropyridine ring structure:

- ¹H NMR : A singlet for the NH proton (δ 10–12 ppm) and doublets for aromatic protons (δ 6.5–8.5 ppm) .

- ¹³C NMR : Peaks at ~160–170 ppm confirm the carbonyl group, while ~110–120 ppm indicates the nitrile (CN) group . Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 3:7) monitors reaction progress, while IR spectroscopy (2200–2250 cm⁻¹) verifies nitrile functionality .

Q. What are the key reactivity patterns of this compound?

The nitrile group undergoes nucleophilic addition (e.g., with Grignard reagents) to form ketones or amines, while the keto group at position 6 participates in condensation reactions (e.g., with hydrazines to form pyrazole derivatives) . The fluorine substituent at position 5 can direct electrophilic substitution to the 3-position under acidic conditions .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in large-scale production?

- Stepwise purification : Use flash chromatography (silica gel, gradient elution) after each synthetic step to isolate intermediates, reducing side-product accumulation .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield by 15–20% for cyclization steps .

- DoE (Design of Experiments) : Systematic variation of parameters (temperature, solvent ratio) identifies optimal conditions. For example, increasing DMF content from 10% to 30% enhances solubility of nitrile intermediates .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies in IC₅₀ values (e.g., anticancer activity ranging from 2 μM to 50 μM) may arise from assay conditions. Mitigation strategies include:

- Standardized cell lines : Use authenticated lines (e.g., NCI-60 panel) with controlled passage numbers .

- Metabolic interference checks : Test for false positives via ATP depletion assays (e.g., using resazurin) to exclude nonspecific cytotoxicity .

- Structural analogs : Compare activity of 5-Fluoro-6-oxo derivatives with non-fluorinated analogs to isolate fluorine’s electronic effects .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) at 37°C and analyze via HPLC-UV at 254 nm. The dihydropyridine ring is prone to hydrolysis at pH > 8 .

- Light sensitivity : Conduct accelerated stability studies under UV light (λ = 365 nm) to assess photodegradation products via LC-MS .

- Plasma stability : Incubate with human plasma (37°C, 1–24 h) and quantify parent compound loss using LC-MS/MS .

Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological potential?

- Substituent variation : Replace the 5-fluoro group with chloro or methyl groups to evaluate steric/electronic effects on target binding .

- Bioisosteric replacement : Substitute the nitrile with a carboxylic acid (-CO₂H) to assess solubility-impacted activity .

- Molecular docking : Use crystallographic data (e.g., PDB ID 1T46) to model interactions with kinase targets like CDK2, followed by site-directed mutagenesis to validate binding pockets .

Methodological Resources

- Spectral Databases : PubChem (CID: 338748-80-4) provides NMR and IR reference data .

- Crystallography : X-ray diffraction of analogous compounds (e.g., 6-oxo-1,6-dihydro-3,4'-bipyridine-5-carbonitrile) reveals planar dihydropyridine rings and hydrogen-bonding motifs .

- Toxicity Screening : Utilize EPA’s ToxCast database to predict ADMET properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.